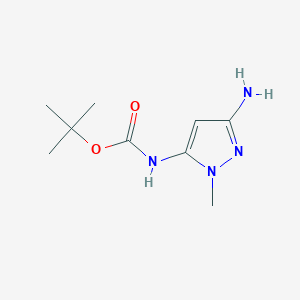
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H3ClF3NO2 It is characterized by the presence of a chloro group, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene typically involves the reaction of 2-chloro-4-nitro-1-(trifluoromethoxy)benzene with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate compound. The general reaction scheme is as follows:
Starting Material: 2-chloro-4-nitro-1-(trifluoromethoxy)benzene
Reagent: Phosgene (COCl2)
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the use of hazardous reagents like phosgene. The reaction is carried out in specialized reactors designed to handle toxic and reactive chemicals.
化学反应分析
Types of Reactions
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form the corresponding amine and carbon dioxide.
Addition Reactions: The isocyanate group can participate in addition reactions with alcohols to form carbamates.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Water: Hydrolyzes the isocyanate group to form amines.
Alcohols: React with the isocyanate group to form carbamates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Amines: Formed from the hydrolysis of the isocyanate group.
Carbamates: Formed from the reaction with alcohols.
科学研究应用
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene involves the reactivity of the isocyanate group. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various chemical reactions to form ureas, carbamates, and amines. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene can be compared with other isocyanate compounds such as:
- 2-chloro-1-isocyanato-4-(trifluoromethyl)benzene
- 2-chloro-4-isocyanato-1-(trifluoromethyl)benzene
These compounds share similar structural features but differ in the substituents attached to the benzene ring. The presence of different substituents can influence the reactivity and applications of these compounds. The trifluoromethoxy group in this compound imparts unique chemical properties that distinguish it from other isocyanate compounds.
属性
CAS 编号 |
79960-69-3 |
|---|---|
分子式 |
C8H3ClF3NO2 |
分子量 |
237.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



